3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
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Overview
Description
3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a fluorine atom, a piperidin-1-ylsulfonyl group, and a phenolic hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring. One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the fluorination of aromatic compounds . The piperidin-1-ylsulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the phenolic hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperidin-1-ylsulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
- 3-Fluoro-5-[4-(morpholin-1-ylsulfonyl)phenyl]phenol
- 3-Fluoro-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol
Uniqueness
3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the piperidin-1-ylsulfonyl group contributes to its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
3-fluoro-5-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-15-10-14(11-16(20)12-15)13-4-6-17(7-5-13)23(21,22)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMOTUQTTVWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684597 |
Source
|
Record name | 5-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-13-6 |
Source
|
Record name | 5-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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